molecular formula C17H21Cl2NO3 B8394828 4-(3,4-Dichlorobenzoyl)piperidine-1-carboxylic acid tert-butyl ester

4-(3,4-Dichlorobenzoyl)piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B8394828
M. Wt: 358.3 g/mol
InChI Key: JAYSAJAADHAKFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dichlorobenzoyl)piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C17H21Cl2NO3 and its molecular weight is 358.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3,4-Dichlorobenzoyl)piperidine-1-carboxylic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,4-Dichlorobenzoyl)piperidine-1-carboxylic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(3,4-Dichlorobenzoyl)piperidine-1-carboxylic acid tert-butyl ester

Molecular Formula

C17H21Cl2NO3

Molecular Weight

358.3 g/mol

IUPAC Name

tert-butyl 4-(3,4-dichlorobenzoyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H21Cl2NO3/c1-17(2,3)23-16(22)20-8-6-11(7-9-20)15(21)12-4-5-13(18)14(19)10-12/h4-5,10-11H,6-9H2,1-3H3

InChI Key

JAYSAJAADHAKFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a room temperature solution of 1-(tert-butoxycarbonyl)-4-(3,4-dichlorobenzylidene)piperidine (6.4 g, 18.7 mmol) in dry THF (100 mL) under argon was added diborane (22.4 ml, 1 M in THF, 22.4 mmol) and the reaction mixture was stirred for 3 h. Water (20 ml) was slowly added dropwise to kill excess diborane. Tetrahydrofuran was remove in vacuo and ether (200 mL) was added. The reaction mixture was cooled in an ice bath and Jones reagent (take 18.6 g sodium dichromate hydrate, 14 mL conc. sulfuric acid and add enough water to make 93 mL solution) was added dropwise at a rate such that the reaction temperature stayed at about 25° C. The orange solution was stirred at room temperature 2 h. The organic layer was separated and the aqueous layer was extracted twice with ether. The combined organic layers were washed twice with dilute aqueous potassium carbonate solution, dried over anhydrous magnesium sulfate, and the organics were removed. The crude reaction mixtures was flash chromatographed on flash silica gel with a gradient of 10% ethyl acetate/hexane through 15% ethyl acetate/hexane to give 4-(3,4-dichlorobenzoyl)piperidine-1-carboxylic acid tert-butyl ester (3.8 g, 10.6 mmol).
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
22.4 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.